molecular formula C11H18N2O3 B1393309 Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate CAS No. 1049730-83-7

Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate

Cat. No.: B1393309
CAS No.: 1049730-83-7
M. Wt: 226.27 g/mol
InChI Key: NPGRDRVURHCUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

This compound represents a sophisticated spirocyclic molecule characterized by its unique bicyclic framework where two rings share a single quaternary carbon atom. The compound's systematic International Union of Pure and Applied Chemistry name is 2-methyl-2-propanyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate, which precisely describes its structural components and substitution pattern. This nomenclature reflects the presence of the tert-butoxycarbonyl protecting group attached to one of the nitrogen atoms within the spirocyclic system.

The molecular architecture consists of a spirocyclic core where a three-membered nitrogen-containing ring is fused to a five-membered lactam ring through a shared spiro carbon center. The molecular formula C₁₁H₁₈N₂O₃ indicates the presence of eleven carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 226.276 atomic mass units. The compound is assigned Chemical Abstracts Service registry number 1049730-83-7, which serves as its unique chemical identifier in databases and literature.

The structural complexity of this molecule arises from the integration of multiple functional groups within a rigid spirocyclic framework. The tert-butyl ester moiety provides steric bulk and electronic effects that influence the compound's reactivity and stability. The ketone functionality at the 5-position introduces additional electronic character to the molecule, while the diazaspiro system creates a three-dimensional scaffold that constrains conformational flexibility. This architectural arrangement makes the compound particularly valuable in medicinal chemistry applications where rigid molecular scaffolds are desired for specific biological interactions.

Crystallographic Analysis of Spirocyclic Framework

The crystallographic analysis of spirocyclic frameworks similar to this compound provides crucial insights into the three-dimensional arrangement of atoms and the structural constraints imposed by the spiro junction. Studies of related diazaspiro compounds have demonstrated that the spirocyclic architecture creates a highly rigid molecular framework that significantly restricts conformational mobility. The spiro center acts as a fulcrum that locks the two ring systems in a perpendicular orientation, resulting in a characteristic three-dimensional shape that distinguishes these compounds from their linear analogs.

X-ray crystallographic investigations of similar spirocyclic compounds have revealed important structural parameters that define the geometric constraints of these systems. The spiro carbon-nitrogen bond lengths typically range from 1.45 to 1.50 Angstroms, while the carbon-carbon bonds within the spirocyclic framework exhibit values consistent with standard single bond distances. The bond angles around the spiro center deviate from ideal tetrahedral geometry due to ring strain effects, with typical angles ranging from 105 to 115 degrees depending on the specific ring sizes involved.

Crystal packing analysis of related spirocyclic compounds has shown that these molecules often exhibit interesting intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding networks frequently form between the carbonyl oxygen atoms and available hydrogen bond donors, creating extended supramolecular architectures. The rigid three-dimensional nature of the spirocyclic framework influences the packing efficiency and can lead to the formation of channels or cavities within the crystal structure. These structural features have important implications for the physical properties of the compound, including its solubility, melting point, and stability under various conditions.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed information about its molecular structure and electronic properties through multiple analytical techniques. Fourier transform infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl stretching vibrations appear as distinct peaks in the infrared spectrum, with the ester carbonyl typically observed around 1750 wavenumbers and the lactam carbonyl appearing at slightly lower frequencies around 1650-1680 wavenumbers. The nitrogen-hydrogen stretching vibrations, when present, contribute additional bands in the 3200-3500 wavenumbers region.

Nuclear magnetic resonance spectroscopy provides the most detailed structural information about the compound's molecular architecture. The SMILES notation O=C(N1CCC21CCNC2=O)OC(C)(C)C accurately represents the connectivity pattern that can be confirmed through nuclear magnetic resonance analysis. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the various hydrogen environments within the molecule. The tert-butyl group appears as a characteristic singlet around 1.4 parts per million, integrating for nine protons. The methylene protons within the spirocyclic framework exhibit complex multipicity patterns due to the rigid three-dimensional structure and magnetic non-equivalence effects.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbons appear in the characteristic downfield region around 170-180 parts per million, while the tert-butyl carbons contribute signals in the aliphatic region. The spiro carbon center typically exhibits a unique chemical shift due to its quaternary nature and the electronic effects of the attached nitrogen atoms. Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 226, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the tert-butyl group and subsequent fragmentation of the spirocyclic core.

Computational Chemistry Modeling (Density Functional Theory Studies)

Computational chemistry modeling using density functional theory provides valuable insights into the electronic structure, geometric parameters, and energetic properties of this compound. These theoretical calculations complement experimental data and offer predictions about molecular properties that may be difficult to measure directly. Density functional theory studies of spirocyclic compounds have demonstrated the importance of dispersion corrections and appropriate basis sets for accurately reproducing experimental geometric parameters and energetic properties.

Geometry optimization calculations reveal the preferred three-dimensional structure of the molecule in the gas phase, providing bond lengths, bond angles, and dihedral angles that characterize the spirocyclic framework. The calculations confirm the rigid nature of the spiro junction and quantify the degree of ring strain present in the system. Frequency calculations performed at the optimized geometry provide vibrational frequencies that can be compared with experimental infrared and Raman spectra to validate the computational model. These calculations also confirm that the optimized structure represents a true minimum on the potential energy surface.

Electronic structure analysis through density functional theory reveals important information about the molecular orbital structure and electron density distribution within this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's reactivity and potential for participating in various chemical reactions. Natural bond orbital analysis quantifies the electronic interactions between different parts of the molecule and identifies the most significant orbital overlap patterns. These computational results support the compound's utility as a protecting group in organic synthesis by demonstrating the electronic stability of the tert-butoxycarbonyl moiety and its appropriate electronic properties for selective deprotection reactions.

Properties

IUPAC Name

tert-butyl 8-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-5-11(13)4-6-12-8(11)14/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGRDRVURHCUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681034
Record name tert-Butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049730-83-7
Record name tert-Butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a tert-butyl esterifying agent . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the diazaspiro core, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce hydroxyl derivatives, and substitution can result in a variety of functionalized spiro compounds .

Scientific Research Applications

Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes of Selected Spirocyclic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Price (per 100 mg) Stock Availability Reference ID
This compound C₁₁H₁₈N₂O₃ 226.27 5-keto, 1-Boc N/A On Stock (varies)
1-Methyl-1,6-diazaspiro[3.4]octane C₇H₁₂N₂ 124.18 1-methyl $100 AS140870
2-Boc-2,6-diazaspiro[3.4]octane C₁₁H₂₀N₂O₂ 212.29 2-Boc $110 (250 mg) AS18208
Tert-butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₁₉F₂NO₂ 247.28 6,6-difluoro N/A On Stock
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate C₁₁H₁₈N₂O₃ 226.27 7-keto, 2-Boc N/A Available
Benzyl (3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate C₁₅H₂₀N₂O₂ 260.33 3-methyl, benzyl ester N/A 2-8°C storage

Functional and Reactivity Differences

Keto Group Position :

  • The 5-oxo derivative (target compound) differs from the 7-oxo analogue (tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate) in the position of the ketone group. This positional isomerism may influence hydrogen-bonding interactions and metabolic stability in drug candidates.

Ester vs. Boc Protection :

  • The benzyl ester variant (Benzyl (3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate) lacks the Boc group, making it more reactive toward deprotection under acidic conditions.

Research and Application Insights

  • Synthetic Routes :

    • The this compound is synthesized via cyclization reactions involving protected amines and ketone precursors, often optimized using computational tools like SHELX for crystallographic validation.

Biological Activity

Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H18_{18}N2_2O3_3
  • Molecular Weight : 226.276 g/mol
  • CAS Number : 1049730-83-7

The compound features a spirocyclic structure that contributes to its unique pharmacological properties. The tert-butyl group enhances lipophilicity, which may influence its interaction with biological targets.

Antiparasitic Activity

Preliminary studies suggest that derivatives of diazaspiro compounds can exhibit activity against parasites such as Trypanosoma brucei, the causative agent of sleeping sickness. For instance, analogs have shown reduced parasitemia in infected mice models, indicating potential for development in antiparasitic therapies .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in metabolic pathways of pathogens.
  • Modulation of Receptor Activity : The structural features may allow it to interact with specific receptors, potentially leading to therapeutic effects.

Study on Structural Analogues

A comparative study involving various diazaspiro compounds highlighted the importance of structural modifications on biological activity. For example, changes in substituents significantly altered both potency and selectivity against T. brucei and other targets .

CompoundActivity Against T. bruceiAqueous SolubilityComments
Compound AEC50 < 0.03 μMHighStrong anti-trypanosomal activity
Compound BEC50 ~ 0.43 μMModerateReduced potency compared to A
This compoundTBDTBDFurther studies needed

Pharmacokinetic Profiles

Pharmacokinetic studies are essential to understanding the viability of this compound as a therapeutic agent. Parameters such as absorption, distribution, metabolism, and excretion (ADME) must be evaluated to predict clinical efficacy.

Q & A

Basic Question

  • Storage : Keep at 2–8°C in a sealed, desiccated container to prevent hydrolysis of the Boc group .
  • Safety Measures : Use gloves and eye protection; avoid inhalation/contact (refer to SDS for spill protocols) .

What advanced techniques are used to resolve contradictions in X-ray crystallographic data for spirocyclic compounds?

Advanced Question

  • SHELX Refinement : SHELXL refines crystal structures by adjusting parameters like thermal displacement and occupancy. For spiro systems, constraints on bond lengths/angles improve accuracy .
  • Twinned Data : Use SHELXE for iterative phasing if twinning occurs .

How can researchers address discrepancies in spectroscopic data during structural validation?

Advanced Question

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons in the spirocyclic core .
  • DFT Calculations : Compare experimental 13^13C NMR shifts with computed values (e.g., using Gaussian) to validate assignments .

What makes this compound a valuable intermediate in drug discovery?

Advanced Question

  • Spirocyclic Pharmacophores : The rigid structure enhances binding selectivity in kinase inhibitors or GPCR-targeted therapies .
  • Derivatization Potential : The ketone and Boc groups allow functionalization (e.g., reductive amination or cross-coupling) .

How can researchers troubleshoot incomplete Boc deprotection in spirocyclic systems?

Advanced Question

  • Acid Optimization : Use TFA:DCM (1:1) with extended reaction times (12–24 hrs) for sterically hindered amines .
  • Monitoring : Track depletion of the Boc group via 1^1H NMR (disappearance of tert-butyl signals at ~1.4 ppm) .

What computational methods predict the conformational flexibility of spirocyclic compounds?

Advanced Question

  • Molecular Dynamics (MD) : Simulate ring puckering and Boc group rotation barriers (e.g., using AMBER or GROMACS) .
  • Torsional Analysis : Density Functional Theory (DFT) scans (e.g., B3LYP/6-31G*) to identify low-energy conformers .

How can green chemistry principles be applied to the synthesis of this compound?

Advanced Question

  • Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of THF for cyclization .
  • Catalysis : Employ enzymatic or organocatalytic methods to reduce waste in Boc protection steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.